1-Isopropyl-1,3-cyclohexadiene
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Overview
Description
1-Isopropyl-1,3-cyclohexadiene is an organic compound with the molecular formula C9H14 It is a derivative of cyclohexadiene, featuring an isopropyl group attached to the first carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-1,3-cyclohexadiene can be synthesized through several methods. One common approach involves the dehydrobromination of 1,2-dibromocyclohexane using sodium hydride in a solvent such as triethylene glycol dimethyl ether . The reaction is typically carried out at elevated temperatures (100-110°C) under a nitrogen atmosphere to prevent oxidation. The product is then purified through distillation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include advanced techniques such as fractional distillation and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-1,3-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into saturated cyclohexane derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the cyclohexadiene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reduction.
Substitution: Halogenation can be achieved using halogens (e.g., Br2) in the presence of a catalyst.
Major Products:
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexadiene derivatives.
Scientific Research Applications
1-Isopropyl-1,3-cyclohexadiene has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1,3-cyclohexadiene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound’s conjugated diene system allows it to participate in cycloaddition reactions, forming stable adducts with dienophiles. These reactions are governed by the principles of molecular orbital theory and the conservation of orbital symmetry .
Comparison with Similar Compounds
1,3-Cyclohexadiene: A parent compound with similar reactivity but lacking the isopropyl group.
4-Isopropyl-1,3-cyclohexadiene: A positional isomer with the isopropyl group attached to the fourth carbon atom.
α-Terpinene: A naturally occurring compound with a similar structure but additional methyl groups.
Uniqueness: 1-Isopropyl-1,3-cyclohexadiene is unique due to its specific substitution pattern, which influences its reactivity and physical properties. The presence of the isopropyl group enhances its stability and alters its chemical behavior compared to unsubstituted cyclohexadienes.
Properties
Molecular Formula |
C9H14 |
---|---|
Molecular Weight |
122.21 g/mol |
IUPAC Name |
1-propan-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C9H14/c1-8(2)9-6-4-3-5-7-9/h3-4,6,8H,5,7H2,1-2H3 |
InChI Key |
SZTYTCQSBVMJRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CCC1 |
Origin of Product |
United States |
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